Cas no 946239-49-2 (N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide)

N-{4-6-(4-メチルピペリジン-1-イル)ピリダジン-3-イルフェニル}チオフェン-2-スルホンアミドは、高度に特異的な生物活性を持つ有機化合物です。この化合物は、ピリダジン環とチオフェンスルホンアミド構造を組み合わせた特徴的な骨格を持ち、医薬品開発における重要な中間体または標的分子としての潜在性を示します。4-メチルピペリジン部位の存在により、脂溶性の調整が可能であり、生体膜透過性の最適化が期待されます。また、スルホンアミド基は標的タンパク質との水素結合形成能を高め、選択性向上に寄与します。この分子は創薬研究において、特にキナーゼ阻害剤やGPCRリガンドとしての応用が注目されています。

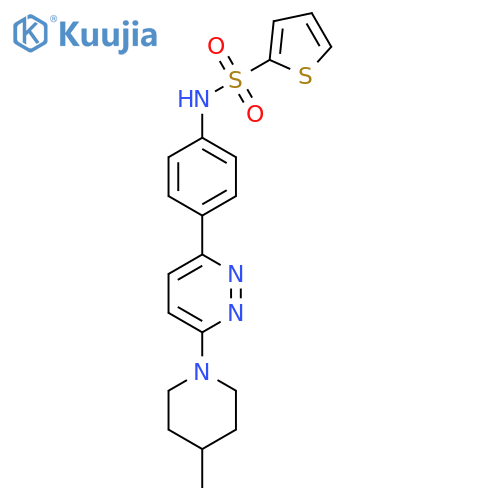

946239-49-2 structure

商品名:N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide

N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide

- 946239-49-2

- F2588-0616

- N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide

- N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

- N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

- AKOS004998092

-

- インチ: 1S/C20H22N4O2S2/c1-15-10-12-24(13-11-15)19-9-8-18(21-22-19)16-4-6-17(7-5-16)23-28(25,26)20-3-2-14-27-20/h2-9,14-15,23H,10-13H2,1H3

- InChIKey: RDLZQFKUNVMNMG-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=CS1)(NC1C=CC(=CC=1)C1=CC=C(N=N1)N1CCC(C)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 414.11841830g/mol

- どういたいしつりょう: 414.11841830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 596

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 112Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2588-0616-1mg |

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide |

946239-49-2 | 90%+ | 1mg |

$54.0 | 2023-05-19 | |

| Life Chemicals | F2588-0616-2μmol |

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide |

946239-49-2 | 90%+ | 2μl |

$57.0 | 2023-05-19 | |

| Life Chemicals | F2588-0616-3mg |

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide |

946239-49-2 | 90%+ | 3mg |

$63.0 | 2023-05-19 | |

| Life Chemicals | F2588-0616-2mg |

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide |

946239-49-2 | 90%+ | 2mg |

$59.0 | 2023-05-19 |

N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

946239-49-2 (N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬